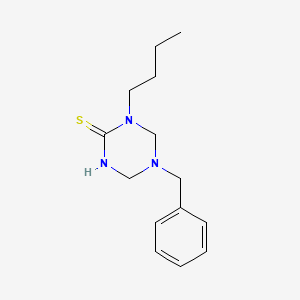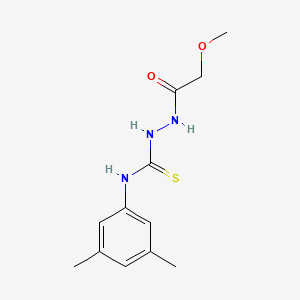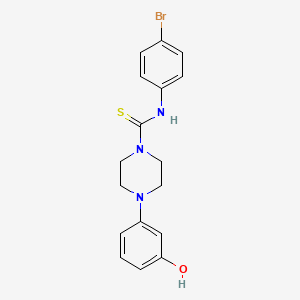![molecular formula C22H16ClNO4 B4820313 N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4820313.png)
N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamides. It has been found to have potential therapeutic effects in various diseases, including cancer, inflammatory disorders, and neurological disorders.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide involves the inhibition of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide increases the acetylation of histones, leading to chromatin relaxation and gene expression. This results in the activation of tumor suppressor genes, the inhibition of oncogenes, and the induction of differentiation and apoptosis in cancer cells. Moreover, the inhibition of HDACs by N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide also leads to the acetylation of non-histone proteins, such as transcription factors, signaling molecules, and chaperones, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide have been extensively studied in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been shown to induce G1 or G2/M cell cycle arrest, depending on the cell type and the concentration used. It has been found to upregulate the expression of p21, p27, and p53, which are tumor suppressor genes involved in cell cycle regulation and apoptosis. Moreover, N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been shown to induce differentiation in leukemia cells, which is characterized by the upregulation of cell surface markers and the downregulation of oncogenes. In addition, N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to tumors. This is achieved by the downregulation of vascular endothelial growth factor (VEGF) and the upregulation of thrombospondin-1 (TSP-1), which are angiogenic and anti-angiogenic factors, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide in lab experiments include its high potency, selectivity, and specificity for HDAC inhibition. Moreover, N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it suitable for in vivo studies and potential clinical use. However, the limitations of using N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide in lab experiments include its potential toxicity and off-target effects, which may affect the interpretation of the results. Moreover, the optimal concentration and duration of treatment may vary depending on the cell type and the experimental conditions.
Direcciones Futuras
The future directions of N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide research include the following:
1. Combination therapy: N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been shown to enhance the efficacy of other anticancer drugs. Therefore, the combination of N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide with other HDAC inhibitors, chemotherapy agents, or immunotherapeutic agents may lead to synergistic effects and improved outcomes.
2. Biomarker identification: N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been shown to induce various molecular changes in cancer cells. Therefore, the identification of biomarkers that predict the response to N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide treatment may help to personalize therapy and improve patient outcomes.
3. Clinical trials: N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has shown promising preclinical results in various cancer types. Therefore, the initiation of clinical trials to evaluate the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide in cancer patients is warranted.
4. Mechanistic studies: Although the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide involves HDAC inhibition, the downstream targets and pathways that mediate its antitumor, anti-inflammatory, and neuroprotective effects are not fully understood. Therefore, further mechanistic studies are needed to elucidate the molecular mechanisms of N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide action.
Conclusion
In conclusion, N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide is a synthetic compound with potential therapeutic effects in cancer, inflammatory disorders, and neurological disorders. Its mechanism of action involves the inhibition of HDACs, leading to chromatin relaxation, gene expression, and various molecular changes in cells. N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been extensively studied in vitro and in vivo, and has shown promising results in preclinical models. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to elucidate its molecular mechanisms of action.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been extensively studied for its potential therapeutic effects in cancer. It has been found to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, breast cancer, prostate cancer, and lung cancer. N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide exerts its antitumor activity by inducing cell cycle arrest, apoptosis, and differentiation. Moreover, N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin, paclitaxel, and doxorubicin.
In addition to cancer, N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has also been investigated for its anti-inflammatory and neuroprotective effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and microglia, suggesting its potential use in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide has been shown to protect neurons from oxidative stress and excitotoxicity, indicating its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2-oxo-2-phenylacetyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c1-28-19-12-11-17(23)13-18(19)24-22(27)16-9-7-15(8-10-16)21(26)20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZBXSRPLGLSCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(allyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B4820237.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]acetamide](/img/structure/B4820241.png)

![ethyl ({5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B4820244.png)


![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4820263.png)
![8-(2,5-dichlorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4820264.png)
![2,4-dimethoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4820265.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4820273.png)

![{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4820288.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4820301.png)
![ethyl {2-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4820309.png)